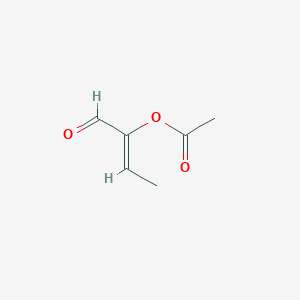
2-Acetoxycrotonaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxycrotonaldehyde is an organic compound with the molecular formula C6H8O3 It is a derivative of crotonaldehyde, featuring an acetoxy group (-OCOCH3) attached to the second carbon of the crotonaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetoxycrotonaldehyde can be synthesized through the acetylation of crotonaldehyde. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction proceeds as follows: [ \text{CH}_3\text{CH=CHCHO} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{CH=CHCH(OCOCH}_3\text{)} + \text{CH}_3\text{COOH} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxycrotonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-acetoxycrotonic acid.
Reduction: Reduction of the carbonyl group can yield 2-acetoxycrotyl alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products:
Oxidation: 2-Acetoxycrotonic acid.
Reduction: 2-Acetoxycrotyl alcohol.
Substitution: Various substituted crotonaldehyde derivatives.
Scientific Research Applications
2-Acetoxycrotonaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 2-acetoxycrotonaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Crotonaldehyde (CH3CH=CHCHO): The parent compound, lacking the acetoxy group.
2-Butenal (CH3CH=CHCHO): An unsaturated aldehyde similar to crotonaldehyde.
Acrolein (CH2=CHCHO): A simpler unsaturated aldehyde with similar reactivity.
Uniqueness: 2-Acetoxycrotonaldehyde is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances its utility in various synthetic applications and provides additional sites for chemical modification.
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
[(Z)-1-oxobut-2-en-2-yl] acetate |
InChI |
InChI=1S/C6H8O3/c1-3-6(4-7)9-5(2)8/h3-4H,1-2H3/b6-3- |
InChI Key |
WJDDIGRHHXHPBE-UTCJRWHESA-N |
Isomeric SMILES |
C/C=C(/C=O)\OC(=O)C |
Canonical SMILES |
CC=C(C=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


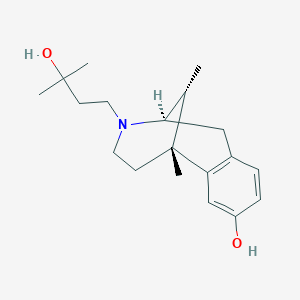

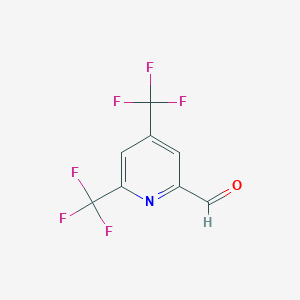
![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)
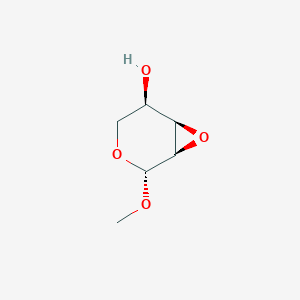

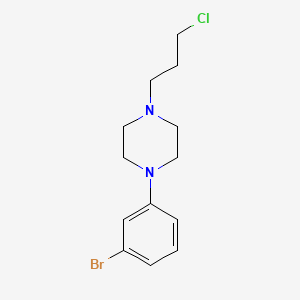
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)
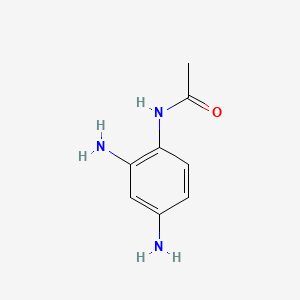
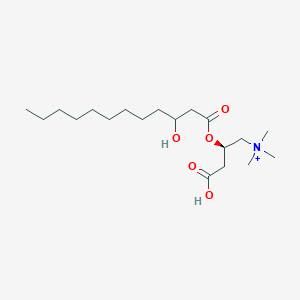
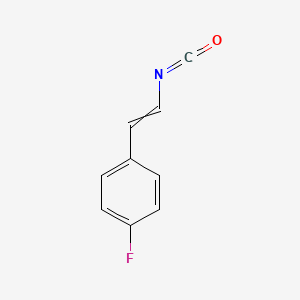
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)


